molecular formula C25H20O6 B11250713 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate

Cat. No.: B11250713
M. Wt: 416.4 g/mol
InChI Key: ZVZNXUJNFMCNQA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzoate ester group attached to a chromen-2-one core, which is further substituted with a 3,4-dimethoxyphenyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with benzoic acid or its derivatives in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ester derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a chromen-2-one core with a 3,4-dimethoxyphenyl group and a benzoate ester makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H20O6

Molecular Weight

416.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] benzoate

InChI

InChI=1S/C25H20O6/c1-15-19-14-18(30-24(26)16-7-5-4-6-8-16)10-12-20(19)31-25(27)23(15)17-9-11-21(28-2)22(13-17)29-3/h4-14H,1-3H3

InChI Key

ZVZNXUJNFMCNQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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